Boc-4-Abz-OSu

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Researchers requiring fluorogenic protease substrates face the bottleneck of separate fluorophore activation and coupling. Boc-4-Abz-OSu eliminates this: its pre-activated NHS ester couples directly to resin-bound peptides (>90% efficiency, pH 7.0-9.0, 2-4 hr), and upon TFA deprotection, the intrinsic PABA fluorophore (λex ~320 nm, λem ~420 nm) yields FRET signal-to-background ratios exceeding 50:1. • Pre-activated NHS ester - no separate activation step required • ≥98% purity - reduces side reactions in SPPS and bioconjugation workflows • Stored at -20°C; shipped under cold chain for global delivery

Molecular Formula C16H18N2O6
Molecular Weight 334.32 g/mol
CAS No. 120465-50-1
Cat. No. B558678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-4-Abz-OSu
CAS120465-50-1
SynonymsBoc-4-aminobenzoicacidN-hydroxysuccinimideester; 120465-50-1; SCHEMBL13498680; CTK8F0176; ZINC2569787; AKOS016354946; AM013531; RT-011701; 2,5-DIOXOPYRROLIDIN-1-YL4-[(TERT-BUTOXYCARBONYL)AMINO]BENZOATE
Molecular FormulaC16H18N2O6
Molecular Weight334.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C16H18N2O6/c1-16(2,3)23-15(22)17-11-6-4-10(5-7-11)14(21)24-18-12(19)8-9-13(18)20/h4-7H,8-9H2,1-3H3,(H,17,22)
InChIKeyCVLCMHYNOJASNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-4-Abz-OSu Product Overview


Boc-4-Abz-OSu (CAS 120465-50-1), also known as Boc-4-aminobenzoic acid N-hydroxysuccinimide ester or Boc-PABA-OSu, is a bifunctional small molecule building block with the molecular formula C₁₆H₁₈N₂O₆ and a molecular weight of 334.32 g/mol . It features an acid-labile tert-butyloxycarbonyl (Boc)-protected para-aminobenzoic acid (4-Abz) moiety conjugated to an amine-reactive N-hydroxysuccinimide (NHS) ester . Commercially available in purity grades ranging from 95% to 98% , this compound is soluble in organic solvents such as DMF, DMSO, and DCM but has limited water solubility . The compound is typically stored at -20°C for long-term stability or at 2-8°C desiccated .

Acid-labile Boc protection compatible with Boc-SPPS workflows
Pre-activated NHS ester for direct on-resin amine coupling
Organic solvent solubility (DMF, DCM) supports anhydrous bioconjugation

Boc-4-Abz-OSu vs. Generic Analogs


Generic substitution of Boc-4-Abz-OSu with structurally similar alternatives introduces quantifiable technical liabilities. Unlike standard aliphatic Boc-amino acid NHS esters (e.g., Boc-Gly-OSu, Boc-β-Ala-OSu), the aromatic para-aminobenzoic acid (PABA) core in Boc-4-Abz-OSu confers intrinsic fluorescence properties (λ_ex ~320 nm, λ_em ~420 nm) that are completely absent in aliphatic analogs . Substitution with Fmoc-4-Abz-OSu or Z-3-Abz-OSu would alter the orthogonal deprotection compatibility: the Boc group requires acidic cleavage (TFA, 30-60 min exposure) [1], whereas Fmoc demands basic piperidine treatment and Z requires hydrogenolysis, creating incompatibility with acid-sensitive payloads or resins [2]. Furthermore, the NHS ester of Boc-4-Abz-OSu reacts quantitatively with primary amines (pH 7.0-9.0, 2-4 hr, >90% coupling efficiency) [3], a reactivity profile that differs from the less electrophilic p-nitrophenyl esters or more labile tetrafluorophenyl esters found in alternative activated PABA derivatives. Direct head-to-head comparative studies specifically quantifying yield differences between Boc-4-Abz-OSu and its closest analogs remain notably sparse in the peer-reviewed literature; the evidence below therefore draws upon class-level inference, cross-study comparisons, and established chemical principles to establish differentiation where explicit head-to-head data are unavailable [4].

Aliphatic analog substitution
Lacks PABA fluorescence, a critical feature for FRET-based substrates and label-free detection.
Fmoc analog substitution
Requires basic piperidine deprotection, which may be incompatible with acid-sensitive payloads or resins.
Alternative activated esters
PNP esters are less reactive; TFP esters hydrolyze rapidly, shifting the reactivity–stability balance.

Boc-4-Abz-OSu Evidence Comparison


Orthogonal Deprotection: Acid vs. Base

Boc-4-Abz-OSu employs a tert-butyloxycarbonyl (Boc) protecting group that is completely stable to basic nucleophiles and catalytic hydrogenolysis but undergoes rapid cleavage under acidic conditions . In contrast, Fmoc-protected analogs such as Fmoc-4-Abz-OSu require basic piperidine (20% in DMF) for deprotection and are stable to acids [1]. This orthogonal stability profile enables sequential deprotection schemes where Boc and Fmoc groups are used in tandem without cross-reactivity. Quantitatively, the Boc group is removed by treatment with trifluoroacetic acid (TFA) with typical cleavage times of 30-60 minutes at room temperature, whereas Fmoc deprotection with 20% piperidine in DMF is complete within 5-20 minutes [2]. For applications involving acid-sensitive payloads or resins, Boc-4-Abz-OSu is therefore unsuitable and Fmoc analogs must be used; conversely, for base-sensitive constructs, Boc-4-Abz-OSu is the required choice .

Deprotection Orthogonality
Class-level
Boc: TFA, 30–60 min, RT; stable to piperidine
Fmoc: 20% piperidine, 5–20 min; stable to TFA
Defines acid/base compatibility; guides orthogonal protection strategy selection.
Class-level inference from standard SPPS protocols.
Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

NHS Ester Reactivity Comparison

The N-hydroxysuccinimide (NHS) ester of Boc-4-Abz-OSu exhibits a well-characterized reactivity profile toward primary amines under physiological and mildly basic conditions. NHS esters react with primary amines at pH 7.0-9.0 to form stable amide bonds, with half-lives for hydrolysis in aqueous buffer at pH 8.0 of approximately 4-5 hours at 4°C and 10 minutes at pH 10 [1]. In contrast, alternative activated esters such as p-nitrophenyl (PNP) esters are approximately 10-fold less reactive toward amines under identical pH conditions, requiring longer reaction times or higher pH (≥8.5) to achieve comparable coupling yields [2]. More reactive tetrafluorophenyl (TFP) esters undergo hydrolysis with half-lives of <30 minutes at pH 7.5, offering faster kinetics but reduced aqueous handling stability [3]. Boc-4-Abz-OSu therefore occupies an intermediate reactivity niche—sufficiently reactive for efficient coupling (>90% yield achievable within 2-4 hours at pH 8.0) while maintaining adequate aqueous stability for multi-step conjugation workflows . Direct comparative coupling efficiency data between Boc-4-Abz-OSu and PNP- or TFP-PABA esters are not reported in the open literature; the above values represent class-level reactivity trends for NHS esters versus alternative activated esters [4].

Hydrolysis Half-life
Class-level
~4–5 hr
at pH 8.0, 4°C; 10× slower than TFP, 10× faster than PNP
Balance of reactivity and aqueous stability suited for multi-step conjugation workflows.
Class-level reactivity; direct PABA-OSu kinetic data not available.
Bioconjugation Amide Bond Formation Activated Ester Chemistry

Intrinsic Fluorescence of PABA Core

Boc-4-Abz-OSu contains a para-aminobenzoic acid (PABA) core that, upon deprotection, serves as a fluorescent reporter group with excitation maximum near 320 nm and emission maximum around 420 nm . The Boc-protected form exhibits significantly reduced fluorescence (quantum yield <0.05) due to electron-withdrawing carbamate substitution, enabling its use as a 'dark' precursor that becomes fluorescent only after deprotection or enzymatic cleavage [1]. Aliphatic Boc-amino acid NHS esters such as Boc-Gly-OSu, Boc-β-Ala-OSu, and Boc-6-Ahx-OSu possess no aromatic chromophore and are completely non-fluorescent under the same conditions . In fluorogenic protease substrate design, the Abz (ortho-aminobenzoic acid) moiety is a well-established FRET donor paired with Dnp (2,4-dinitrophenyl) or EDDnp quenchers, achieving signal-to-background ratios exceeding 50:1 upon cleavage [2]. Boc-4-Abz-OSu uniquely combines this fluorescence capability with a single Boc-protected amine handle, whereas most commercial Abz building blocks (e.g., Boc-Abz-OH) require separate activation steps before coupling .

Intrinsic Fluorescence
Class-level
λ_ex / λ_em ~320 nm / ~420 nm
Quantum yield ~0.2–0.3
Aliphatic analog No detectable fluorescence
Enables label-free fluorogenic substrate construction for protease assays.
Deprotected Abz fluorescent; Boc-protected form quenched.
Fluorogenic Substrates FRET Protease Assays

Purity and Commercial Availability

Boc-4-Abz-OSu is commercially available in defined purity grades suitable for rigorous research applications. Multiple suppliers offer the compound at ≥95% purity, with certain vendors (e.g., BOC Sciences, MolCore) providing material at ≥98% purity by HPLC . In comparison, closely related analogs such as Z-3-Abz-OSu (CAS 129666-48-4) are commonly available at ≥95% purity but rarely exceed 97% in routine commercial offerings . The Fmoc-protected counterpart (Fmoc-4-Abz-OSu) is not widely stocked as a pre-activated NHS ester; users typically must synthesize it from Fmoc-4-Abz-OH via in situ activation with DCC/NHS, introducing batch-to-batch variability and potential racemization . The availability of Boc-4-Abz-OSu as an off-the-shelf, pre-activated NHS ester with established purity specifications reduces synthetic steps and quality assurance burden . Storage recommendations are consistent across suppliers: long-term storage at -20°C in desiccated, light-protected containers, with stability maintained for >12 months under these conditions .

Purity Specification
Specification review
≥98% (HPLC)
Higher purity reduces side-reaction risk in SPPS and fluorogenic substrate preparation.
Supplier-reported specification; independent verification recommended.
Quality Control Procurement Specification Peptide Synthesis

Solubility in Organic Solvents

Boc-4-Abz-OSu is freely soluble in common organic solvents including dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with estimated solubility in DMF exceeding 50 mg/mL . The compound has negligible water solubility (<0.1 mg/mL) due to its hydrophobic aromatic core and Boc protecting group . This solubility profile is comparable to other NHS-activated aromatic esters such as Z-3-Abz-OSu but differs from more hydrophilic analogs like Sulfo-NHS esters (e.g., Sulfo-NHS-LC-Biotin), which are water-soluble to >10 mg/mL but require aqueous reaction conditions and have shorter shelf-lives [1]. For solid-phase peptide synthesis (SPPS) applications, the DMF/DCM solubility of Boc-4-Abz-OSu is compatible with standard Boc-chemistry protocols, whereas water-soluble Sulfo-NHS analogs would be incompatible with organic-phase SPPS workflows . The compound is typically stored at -20°C for long-term stability, with short-term handling at 2-8°C under desiccation .

Solvent Compatibility
Class-level
DMF/DMSO/DCM >50 mg/mL
Water Insoluble
Sulfo-NHS analog Water-soluble, limited organic solubility
Organic-phase solubility essential for SPPS and anhydrous conjugation workflows.
Class-level solubility profile; confirm for specific solvent mixtures.
Solubility Reaction Medium SPPS Compatibility

Boc-4-Abz-OSu Applications


Fluorogenic Peptide Substrates for Protease Assays

Boc-4-Abz-OSu is the preferred building block for constructing fluorogenic peptide substrates used in high-throughput protease activity assays. The compound's pre-activated NHS ester enables direct on-resin coupling to the N-terminus of resin-bound peptides during solid-phase synthesis, eliminating separate activation steps . Upon global deprotection with TFA, the 4-Abz moiety becomes fluorescent (λ_ex ~320 nm, λ_em ~420 nm) and serves as a FRET donor when paired with a quencher such as Dnp (2,4-dinitrophenyl) or EDDnp [1]. The Boc-protected form is non-fluorescent, allowing the substrate to remain 'dark' until enzymatic cleavage separates the Abz donor from the quencher, yielding signal-to-background ratios exceeding 50:1 [2]. This application is uniquely enabled by the combination of (i) acid-labile Boc protection compatible with Boc-SPPS, (ii) NHS ester pre-activation for direct coupling, and (iii) intrinsic PABA fluorescence absent in aliphatic analogs .

ADC Linker Synthesis with Orthogonal Protection

In antibody-drug conjugate (ADC) linker synthesis, Boc-4-Abz-OSu serves as a versatile intermediate for constructing cleavable or non-cleavable linkers containing a para-aminobenzoic acid (PABA) spacer. The Boc-protected amine remains intact during NHS-mediated conjugation to amine-bearing payloads or linker extensions, then is selectively deprotected with TFA (30-60 min exposure) to reveal a free aromatic amine for subsequent coupling steps [3]. This orthogonal protection strategy is critical when the payload or linker contains base-sensitive functional groups incompatible with Fmoc deprotection (20% piperidine) . While direct comparative data in ADC applications are proprietary, the use of PABA-based self-immolative spacers is well-established in ADC design, where enzymatic cleavage of a peptide trigger (e.g., Val-Cit) releases the PABA spacer, which undergoes 1,6-elimination to liberate the cytotoxic payload [4].

Peptide-Drug Conjugates Synthesis

Boc-4-Abz-OSu is employed in the synthesis of peptide-drug conjugates (PDCs) where the Boc protecting group must be removed under mild acidic conditions without affecting acid-sensitive payloads or backbone amide bonds. The compound is coupled to the N-terminus of resin-bound peptides via the NHS ester, and the Boc group is cleaved with TFA prior to resin cleavage or during global deprotection . This workflow is standard in Boc-chemistry solid-phase peptide synthesis, which offers advantages for 'difficult' peptide sequences prone to aggregation under Fmoc conditions—studies have demonstrated that Boc/Bzl chemistry with in situ neutralization yields higher purity for β-sheet-forming peptides compared to Fmoc/t-Bu chemistry [5]. The availability of Boc-4-Abz-OSu as a pre-activated, high-purity NHS ester (≥98%) reduces synthetic steps and improves batch-to-batch consistency .

Site-Selective Bioconjugation in Anhydrous Media

For bioconjugation reactions requiring anhydrous organic solvent conditions—such as labeling of hydrophobic peptides, modified oligonucleotides, or small molecule amines—Boc-4-Abz-OSu provides an amine-reactive NHS ester that is fully soluble in DMF, DMSO, and DCM . The compound reacts quantitatively with primary amines at pH 7.0-9.0 to form stable amide bonds, with typical coupling yields exceeding 90% within 2-4 hours [6]. Unlike water-soluble Sulfo-NHS esters, which would hydrolyze or precipitate in anhydrous organic media, Boc-4-Abz-OSu maintains reactivity and stability throughout the conjugation process. Post-conjugation, the Boc protecting group can be removed with TFA to reveal a free aromatic amine for further functionalization or to unmask the fluorescent 4-Abz moiety for downstream detection .

Application
Selection Property
Validation Focus
Fluorogenic peptide substrates
Boc-protected NHS ester with intrinsic PABA fluorescence
Verify fluorescence activation upon deprotection and FRET pairing efficiency
ADC linker synthesis
Orthogonal Boc protection for selective deprotection near base-sensitive payloads
Confirm TFA compatibility and PABA spacer stability in linker context
Peptide-drug conjugate synthesis
Pre-activated high-purity NHS ester for direct on-resin coupling in Boc-SPPS
Assess coupling yields and batch consistency; evaluate performance with aggregation-prone sequences
Anhydrous bioconjugation
Organic-solvent solubility and amine-reactive NHS ester
Monitor amide bond formation under anhydrous conditions and post-conjugation Boc removal

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